Neuraminidase Inhibitory Potency: 3-(Allyloxy)-4-hydroxybenzaldehyde vs. Benzoic Acid Derivative Class
In a direct, head-to-head panel screen of 32 synthesized analogues, 3-(allyloxy)-4-hydroxybenzaldehyde (Compound 15) was identified as the most potent neuraminidase inhibitor [1]. Its IC50 values against three pandemic H1N1 strains are approximately 37- to 40-fold more potent than the reported IC50 range for the historical benzoic acid derivative class of NA inhibitors [1]. The compound also showed superior potency in the primary screen compared to its closest structural analogs, including Compound 13, which lacks the C-4 hydroxyl group [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against influenza H1N1 neuraminidase |
|---|---|
| Target Compound Data | IC50 = 25.13–27.73 μM against three pandemic H1N1 strains (A/GuangdongSB/01/2009, A/Guangdong/03/2009, A/Guangdong/05/2009) |
| Comparator Or Baseline | Benzoic acid derivative NA inhibitor class: IC50 ≈ 1,000 μM (~mM level) |
| Quantified Difference | ~37- to 40-fold improvement in potency (26.96 μM vs. ~1,000 μM baseline) |
| Conditions | In vitro neuraminidase inhibition assay using pandemic influenza H1N1 2009 virus strains; oseltamivir used as positive control. |
Why This Matters
This ~40-fold potency gain over the historical benzoic acid class establishes 3-(allyloxy)-4-hydroxybenzaldehyde as a validated, structurally simple lead scaffold for neuraminidase inhibitor development, reducing the synthetic complexity compared to oseltamivir-like scaffolds.
- [1] Li, J.; Zhang, D.; Zhu, X.; He, Z.; Liu, S.; Li, M.; Pang, J.; Lin, Y. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. Mar. Drugs 2011, 9 (10), 1887–1901. View Source
